5-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine
Description
5-(Azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a unique substitution pattern. The pyrazole core is substituted at position 1 with a propyl group, at position 4 with an amine group, and at position 5 with an azepane-1-carbonyl moiety. The azepane ring (a seven-membered saturated heterocycle) introduces conformational flexibility, while the carbonyl group enables hydrogen bonding and dipole interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulkier substituents and flexible motifs are advantageous .
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-propylpyrazol-3-yl)-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-2-7-17-12(11(14)10-15-17)13(18)16-8-5-3-4-6-9-16/h10H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKODPHPQQABKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Pyrazole Ring Formation
The pyrazole ring serves as the foundational structure, typically synthesized through cyclocondensation reactions. A common approach involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the condensation of hydrazine hydrate with acetylacetone derivatives under acidic conditions yields 1H-pyrazol-3-amine intermediates. Subsequent N-propylation is achieved using propyl bromide or iodide in the presence of a base such as potassium carbonate, yielding 1-propyl-1H-pyrazol-3-amine.
The azepane-1-carbonyl group is introduced via amide coupling. Patent US8436001B2 describes carboxamide formation using azepane-1-carbonyl chloride and pyrazole amines in dichloromethane (DCM) with triethylamine (TEA) as a base. This method achieves moderate yields (55–65%) but requires stringent anhydrous conditions.
Key Reaction Steps:
One-Pot Multicomponent Synthesis
Recent advances emphasize efficiency through one-pot strategies. A notable method involves the simultaneous formation of the pyrazole ring and azepane-carbonyl group using urea derivatives as coupling agents. For example, a mixture of hydrazine, ethyl acetoacetate, and azepane-1-carboxylic acid in the presence of TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) yields the target compound in a single step. This approach reduces purification steps and improves overall yields (70–75%).
Optimization Strategies for Enhanced Yield and Purity
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency. Patent CN104974164A highlights the use of N,N-dimethylformamide (DMF) as a solvent for amide coupling, providing superior solubility for azepane derivatives. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing intermediates.
Table 1: Solvent and Catalyst Impact on Amide Coupling
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | TEA | 58 | 92 |
| DMF | DMAP | 75 | 98 |
| THF | None | 42 | 85 |
Temperature and Reaction Time
Elevated temperatures (80–100°C) accelerate azepane-carbonyl incorporation but risk decomposition. Patent WO2009057133A2 recommends refluxing in toluene for 6–8 hours to balance speed and stability, achieving yields of 68–72%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural validation. The target compound exhibits distinct signals:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures purity >98%. Residual solvents are monitored via gas chromatography (GC).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Stepwise Assembly | 55–65 | 92–95 | High | Moderate |
| One-Pot Synthesis | 70–75 | 97–99 | Medium | High |
| Catalytic Coupling | 68–72 | 96–98 | Medium | High |
The one-pot method excels in yield and scalability but demands precise stoichiometry. Stepwise approaches offer better intermediate control at higher costs.
Chemical Reactions Analysis
Types of Reactions
5-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. CCR5 Antagonism
One of the most significant applications of 5-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine is its role as a CCR5 antagonist. CCR5 is a chemokine receptor that plays a crucial role in the entry of HIV into host cells. Research indicates that modifications of pyrazole derivatives can enhance their activity against HIV by acting as potent CCR5 inhibitors.
A study demonstrated that specific derivatives exhibited IC50 values as low as 2.7 nM for CCR5 antagonism, indicating strong potential for therapeutic use in HIV treatment . The pharmacokinetic properties of these compounds were also favorable, showing enhanced absorption and bioavailability when administered orally.
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies have reported that pyrazole derivatives exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, research on chromone-related pyrazole compounds highlighted their enhanced antibacterial effects compared to their precursor compounds .
Data Table: Summary of Biological Activities
| Activity Type | Target Pathogen/Condition | IC50/Activity Level | Reference |
|---|---|---|---|
| CCR5 Antagonism | HIV | 2.7 nM | |
| Antibacterial Activity | E. coli | Significant | |
| Antifungal Activity | Candida albicans | Moderate |
Case Studies
Case Study 1: Development of Orally Active CCR5 Antagonists
In a systematic study aimed at developing orally active CCR5 antagonists, researchers modified various pyrazole derivatives, including this compound. The modifications led to compounds with improved pharmacokinetic profiles and higher potency against HIV . The study emphasized the importance of structural variations in enhancing biological activity.
Case Study 2: Antimicrobial Screening
A comprehensive screening of pyrazole derivatives for antimicrobial activity was conducted, focusing on their efficacy against both gram-positive and gram-negative bacteria. The results indicated that certain modifications could significantly enhance the antimicrobial properties of the base structure, making it a candidate for further development in pharmaceutical formulations targeting infectious diseases .
Mechanism of Action
The mechanism of action of 5-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The following table compares key structural attributes of 5-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine with analogous pyrazole derivatives:
*logP values estimated via fragment-based methods.
- Azepane vs. Trifluoromethyl/Benzyl Groups : The azepane-carbonyl substituent offers conformational flexibility and moderate polarity, contrasting with the rigid, electron-withdrawing trifluoromethyl groups in compounds. The latter enhances metabolic stability but may reduce solubility .
- Propyl vs. The chlorophenyl group in introduces resonance effects, altering electronic distribution on the pyrazole ring .
Spectroscopic Characterization
- NMR Shifts : The amine proton in this compound (position 4) would resonate downfield (~5-6 ppm) due to conjugation with the pyrazole ring, distinct from the shielded amine in 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (position 5) .
- Carbonyl Signal : The azepane-carbonyl’s 13C-NMR signal (~170 ppm) would differ from Ceapin-A7’s oxazole carbonyl (~160 ppm), reflecting electronic variations .
Pharmacological Implications
- Flexibility vs. Rigidity : The azepane moiety may improve binding to flexible protein pockets, whereas Ceapin-A7’s oxazole-furan system targets rigid enzymatic sites .
- Lipophilicity and Bioavailability : The propyl group’s higher logP (~2.8) vs. methyl (~2.3) suggests better membrane penetration but may require formulation adjustments to mitigate solubility issues .
Biological Activity
5-(Azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine, also known by its CAS number 2171317-20-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4O |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine |
| CAS Number | 2171317-20-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that are crucial for maintaining homeostasis and combating diseases .
Anticancer Properties
Studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer activities. For instance:
- A derivative of pyrazole demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific structural features of this compound may enhance its efficacy compared to other derivatives.
Study on Anticancer Activity
A notable study investigated the anticancer effects of pyrazole derivatives in hypopharyngeal tumor cells. The results showed that certain structural modifications led to enhanced cytotoxicity compared to standard treatments like bleomycin. This suggests that this compound may also exhibit similar or improved activity against cancer cells due to its unique structure .
Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of pyrazole compounds, researchers found that modifications in the pyrazole ring significantly affected the antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for this compound to be developed as an antimicrobial agent .
Future Directions
The biological activity of this compound presents numerous opportunities for future research:
- Detailed Mechanistic Studies : Further investigations into the specific pathways and molecular interactions involved in its biological activity are essential.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics, safety, and efficacy of this compound in a living organism will be crucial for its development.
- Structure–Activity Relationship (SAR) Analysis : Understanding how different structural modifications impact biological activity can guide the design of more potent derivatives.
Q & A
Q. What are the optimal synthetic routes for 5-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions between pyrazole precursors and azepane derivatives. A two-step approach is common:
Cyclization : Formation of the pyrazole core using hydrazine derivatives (e.g., 1-propylhydrazine) and diketones under reflux in polar aprotic solvents like DMSO (60–80°C, 12–24 hours) .
Acylation : Introduction of the azepane-1-carbonyl group via coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF. Yields (~50–70%) depend on stoichiometric control of the acylating agent and inert reaction conditions .
Key Parameters : Solvent polarity, temperature, and catalyst selection (e.g., cesium carbonate for deprotonation) critically affect intermediate stability .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., propyl chain integration at δ 0.9–1.6 ppm, azepane carbonyl at ~170 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 293.18) and fragmentation patterns .
- X-ray Crystallography : Resolves conformational details (e.g., pyrazole-azepane dihedral angles), though crystallization may require slow evaporation in ethyl acetate/hexane .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: In vitro assays suggest potential as a kinase or GPCR modulator:
- Enzyme Inhibition : Tested via fluorescence polarization assays (IC values in µM range) against targets like PDE4 or tyrosine kinases .
- Cytotoxicity Screening : Evaluated in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked substituents) to enhance membrane permeability .
- Pharmacodynamic Modeling : Correlate plasma concentration (LC-MS/MS) with target engagement (e.g., PET imaging of receptor occupancy) .
Q. What strategies optimize regioselectivity during pyrazole acylation?
Methodological Answer: Regioselectivity is controlled by:
- Directing Groups : Electron-withdrawing groups (e.g., nitro at C3) favor acylation at C4 via resonance stabilization .
- Catalytic Systems : Pd-catalyzed C–H activation (e.g., Pd(OAc)/ligand systems) enables site-specific modification .
- Computational Guidance : DFT calculations (e.g., Gibbs free energy of transition states) predict reactive sites .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability : Assess via HPLC-UV (24-hour incubation in buffers pH 1–9). Degradation peaks >10% indicate susceptibility to acidic/basic hydrolysis .
- Thermal Stability : TGA/DSC analysis (25–150°C) identifies decomposition points. For storage, recommend -20°C under argon .
- Light Sensitivity : Conduct accelerated aging studies with/without UV exposure (ICH Q1B guidelines) .
Q. What computational methods validate interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., PDB 2JDO) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å) and key residue interactions (e.g., hydrogen bonds with catalytic lysine) .
- QSAR Models : Train on pyrazole derivatives to optimize logP (target 2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Q. How to evaluate environmental impact and degradation pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
